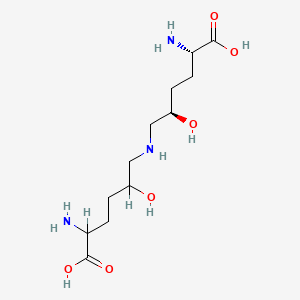
Dhlnl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrodihydroxylysinonorleucine (Dhlnl) is a naturally occurring covalent crosslink found in collagen, a structural protein that is abundant in vertebrates. This compound plays a crucial role in the stability and mechanical properties of collagen, contributing to the overall strength and resilience of connective tissues.
Aplicaciones Científicas De Investigación
Dehydrodihydroxylysinonorleucine has several scientific research applications, including:
Chemistry: Used as a model compound to study the formation and stability of collagen crosslinks.
Biology: Investigated for its role in the mechanical properties and stability of connective tissues.
Industry: Utilized in the production of collagen-based biomaterials for medical and cosmetic applications.
Mecanismo De Acción
Target of Action
Dhlnl, also known as dehydrodihydroxylysinonorleucine, is a collagen crosslink . Collagen, the most abundant protein in the body, provides structural support for tissues and regulatory signals for resident cells . This compound primarily targets collagen molecules, specifically interacting with lysyl oxidases, a family of enzymes that play a critical role in collagen deposition and stability .
Mode of Action
This compound is formed through the enzymatic crosslinking of collagen . This process involves the oxidation of side chain lysine residues in collagen and elastin, leading to the formation of aldehydes which spontaneously react to form covalent crosslinks . This compound initially forms via immature divalent crosslinking, and a portion of them convert into mature trivalent forms . This interaction with its targets results in changes to the structure and function of the collagen matrix .
Biochemical Pathways
The formation of this compound affects the collagen crosslinking pathway . This pathway plays a crucial role in tissue differentiation and the mechanical properties of collagenous tissue . Dysregulation of this pathway, such as impaired enzymatic crosslinking and/or an increase of advanced glycation end products (AGEs), has been proposed as a major cause of bone fragility associated with aging and numerous disease states .
Result of Action
The formation of this compound crosslinks alters the structure and biomechanical properties of collagenous tissue . This can affect the tissue’s tensile strength, flexibility, and resilience . In addition, changes in collagen crosslinking can impact cellular functions via activation of the receptors for AGEs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress and glycation can affect collagen crosslink formation . Furthermore, conditions such as osteoporosis, diabetes mellitus, and chronic kidney disease can impact the formation and function of this compound . Understanding these influences is crucial for developing therapeutic strategies targeting collagen crosslinking.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dehydrodihydroxylysinonorleucine involves the oxidation of specific lysine residues in collagen. This process is catalyzed by the enzyme lysyl oxidase, which converts lysine residues into aldehydes. These aldehydes then spontaneously react with other amino acid precursors to form covalent crosslinks, including dehydrodihydroxylysinonorleucine .
Industrial Production Methods
Industrial production of dehydrodihydroxylysinonorleucine is typically achieved through the extraction and purification of collagen from animal tissues. The collagen is then subjected to enzymatic treatment to induce the formation of crosslinks, including dehydrodihydroxylysinonorleucine .
Análisis De Reacciones Químicas
Types of Reactions
Dehydrodihydroxylysinonorleucine undergoes several types of chemical reactions, including:
Reduction: Dehydrodihydroxylysinonorleucine can be reduced to hydroxylysinonorleucine under specific conditions.
Common Reagents and Conditions
Oxidation: Lysyl oxidase and molecular oxygen are commonly used reagents for the oxidation of lysine residues.
Major Products Formed
Hydroxylysinonorleucine: Formed through the reduction of dehydrodihydroxylysinonorleucine.
Stable Crosslinks: Formed through condensation reactions involving dehydrodihydroxylysinonorleucine.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylysinonorleucine (HLNL): A reduced form of dehydrodihydroxylysinonorleucine.
Pyridinoline (PYD): A mature crosslink formed through further reactions of dehydrodihydroxylysinonorleucine.
Deoxypyridinoline (DPD): Another mature crosslink similar to pyridinoline.
Uniqueness
Dehydrodihydroxylysinonorleucine is unique due to its role as an intermediate in the formation of mature collagen crosslinks. Its presence is crucial for the initial stabilization of collagen molecules, which later undergo further reactions to form more stable crosslinks like pyridinoline and deoxypyridinoline .
Propiedades
Número CAS |
32619-23-1 |
|---|---|
Fórmula molecular |
C12H25N3O6 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
COYAOJMPFAKKAM-XKNYDFJKSA-N |
SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |
SMILES canónico |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
Sinónimos |
N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine; (5S,5’S)-Hydroxylysinohydroxynorleucine; _x000B_ |
Origen del producto |
United States |
Q1: What is the role of DHLNL in collagen?
A: this compound is a lysyl oxidase-dependent crosslink vital for the structural integrity and mechanical properties of collagen. [, ] It forms within and between collagen fibrils, contributing to the tensile strength and stability of tissues. [, ]
Q2: How is this compound formed?
A: this compound is formed through a series of enzymatic reactions. First, lysyl hydroxylase hydroxylates specific lysine residues in collagen. [] Then, lysyl oxidase acts on these hydroxylated lysines and unmodified lysines, leading to the formation of this compound and its precursor, dehydrodihydroxylysinonorleucine (deH-DHLNL). [, , ]
Q3: How does this compound relate to other collagen crosslinks?
A: this compound is considered an immature crosslink, often found in higher concentrations in younger or newly formed tissues. [, , ] As tissues mature, this compound can undergo further enzymatic modifications to form more stable, trivalent crosslinks like hydroxylysyl pyridinoline (HP). [, , ] The ratio of this compound to HP can reflect the maturity and turnover rate of collagen in a tissue. [, , ]
Q4: How does this compound content affect the mechanical properties of tissues?
A: Studies have shown a correlation between this compound content and tissue mechanical properties. For instance, reduced this compound levels due to lysyl oxidase inhibition were linked to decreased bone fracture toughness and strength in a mouse model. [] In articular cartilage, a higher ratio of HP/LP (another mature crosslink) was associated with increased strength and stiffness, implying a role for mature crosslinks in mechanical properties. []
Q5: How do aging and disease impact this compound levels in tissues?
A: this compound levels can be affected by various factors, including aging and disease. While the overall enzymatic cross-link profile tends to stabilize with age, non-enzymatic crosslinks can accumulate. [, ] In conditions like diabetes, increased this compound levels in skin collagen were correlated with disease duration and complications. [] In contrast, in keratoconus, the dominant crosslink was lysinonorleucine (LNL) with lower levels of this compound, suggesting a potential crosslinking defect. []
Q6: Can mechanical stress influence this compound levels in tissues?
A: Yes, mechanical stimulation can influence collagen crosslinking. In one study, applying mechanical stretching to mouse tail tendons resulted in altered levels of this compound and other crosslinks, highlighting the dynamic nature of collagen remodeling in response to mechanical cues. []
Q7: Can this compound serve as a biomarker for diseases?
A: Research suggests that this compound and its ratio to other crosslinks may serve as potential biomarkers for certain diseases. Elevated this compound levels were observed in the lungs of patients with acute respiratory distress syndrome (ARDS), indicating a possible marker for acute fibrotic episodes. [] The ratio of pyridinoline to this compound also showed differences in bone tissue strength among mice strains, highlighting its potential as a biomarker for bone quality. []
Q8: What analytical techniques are used to study this compound?
A: Several methods are employed to analyze this compound, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Fourier transform infrared (FTIR) spectroscopy and imaging are also used to study collagen crosslinking in tissues, providing information on the relative amounts of this compound and other crosslinks. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


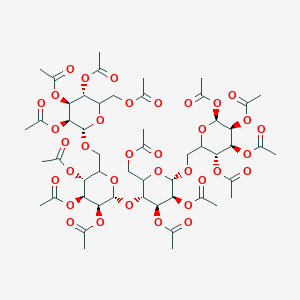
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
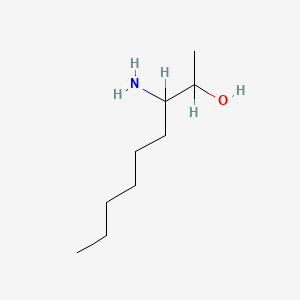
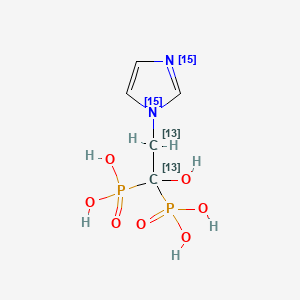

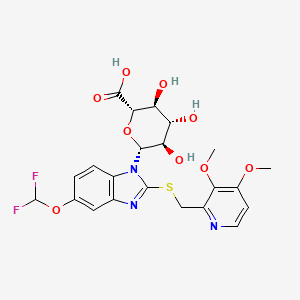
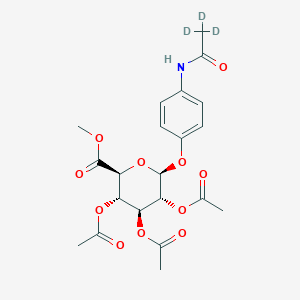
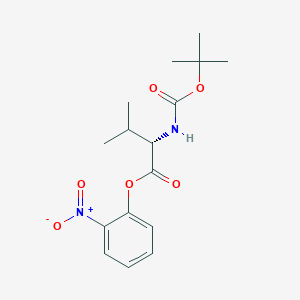
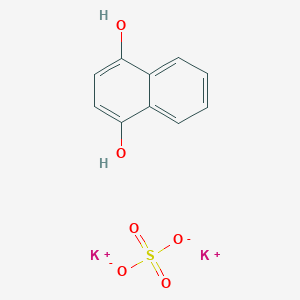
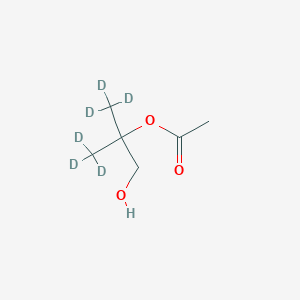



![6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1140598.png)
